molecular formula C6H5BrINO2 B1528542 2-Bromo-6-iodo-3-methoxypyridin-4-ol CAS No. 1305325-18-1

2-Bromo-6-iodo-3-methoxypyridin-4-ol

Cat. No.: B1528542
CAS No.: 1305325-18-1
M. Wt: 329.92 g/mol
InChI Key: CVWZBJNPVDMYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-iodo-3-methoxypyridin-4-ol” is represented by the SMILES string COc1c(O)cc(I)nc1Br . This indicates that the compound contains a methoxy group (OCH3), a bromine atom (Br), an iodine atom (I), and a hydroxyl group (OH) attached to a pyridine ring.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Practical Precursors and Intermediates in Synthesis

2-Bromo-6-iodo-3-methoxypyridin-4-ol serves as a versatile intermediate in the synthesis of complex molecules. For example, its structural analogues have been developed as practical precursors for generating substituted pyridynes, which react regioselectively with various furans to produce targeted molecular architectures. Such precursors are valuable for synthesizing a wide range of chemicals with potential applications in pharmaceuticals and materials science (Walters, Carter, & Banerjee, 1992).

Catalysis and Organic Transformations

The compound and its derivatives are also explored in catalytic applications and organic transformations. For instance, catalytic processes utilizing terpyridines and their transition metal complexes demonstrate the broad utility of pyridine derivatives in catalyzing reactions for organic and macromolecular chemistry. These applications span from artificial photosynthesis and water splitting to biochemical transformations, highlighting the significant role of such compounds in advancing catalytic science (Winter, Newkome, & Schubert, 2011).

Synthesis of Heterocyclic Compounds

Moreover, this compound related structures have been instrumental in the synthesis of furan-fused heterocycles, showcasing their utility in constructing complex heterocyclic frameworks. These frameworks are crucial for developing new molecules with potential applications in medicinal chemistry, as they often possess significant biological activity (Conreaux et al., 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

2-bromo-6-iodo-3-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO2/c1-11-5-3(10)2-4(8)9-6(5)7/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWZBJNPVDMYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=CC1=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-iodo-3-methoxypyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-iodo-3-methoxypyridin-4-ol
Reactant of Route 3
2-Bromo-6-iodo-3-methoxypyridin-4-ol
Reactant of Route 4
2-Bromo-6-iodo-3-methoxypyridin-4-ol
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-iodo-3-methoxypyridin-4-ol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-iodo-3-methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.